molecular formula C14H19NO3 B7508258 Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone

Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone

Cat. No.: B7508258
M. Wt: 249.30 g/mol
InChI Key: DYLMKTPSMPDGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone, also known as AHMM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone is believed to exert its inhibitory effects on acetylcholinesterase by binding to the enzyme's active site and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, which can enhance cholinergic neurotransmission and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. It has also been reported to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has several advantages as a research tool, including its high potency, selectivity, and relatively low toxicity. However, its limited solubility in water and other common solvents can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase based on the structure of this compound. Another area of research is the investigation of the neuroprotective effects of this compound in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems that can overcome the solubility issues of this compound may facilitate its use in clinical settings.

Synthesis Methods

Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone can be synthesized through a multi-step process starting with the reaction of 2-hydroxy-5-methoxybenzaldehyde with 1-aminocycloheptane in the presence of acetic acid. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the final product, this compound.

Scientific Research Applications

Azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone has been shown to have potential as a research tool in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been reported to exhibit inhibitory effects on acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This makes this compound a promising candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

Properties

IUPAC Name

azepan-1-yl-(2-hydroxy-5-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-11-6-7-13(16)12(10-11)14(17)15-8-4-2-3-5-9-15/h6-7,10,16H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLMKTPSMPDGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.